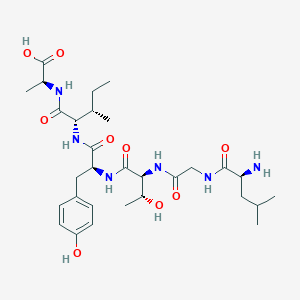

L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine

Beschreibung

L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine is a peptide composed of six amino acids: leucine, glycine, threonine, tyrosine, isoleucine, and alanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Eigenschaften

CAS-Nummer |

919080-94-7 |

|---|---|

Molekularformel |

C30H48N6O9 |

Molekulargewicht |

636.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C30H48N6O9/c1-7-16(4)24(28(42)33-17(5)30(44)45)36-27(41)22(13-19-8-10-20(38)11-9-19)34-29(43)25(18(6)37)35-23(39)14-32-26(40)21(31)12-15(2)3/h8-11,15-18,21-22,24-25,37-38H,7,12-14,31H2,1-6H3,(H,32,40)(H,33,42)(H,34,43)(H,35,39)(H,36,41)(H,44,45)/t16-,17-,18+,21-,22-,24-,25-/m0/s1 |

InChI-Schlüssel |

HZRUIADKFSXYQN-BQXXPJQESA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Leucyl-glycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanin erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet:

Aktivierung: Die Carboxylgruppe der einlaufenden Aminosäure wird mit Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) aktiviert.

Kopplung: Die aktivierte Aminosäure reagiert mit der Aminogruppe der wachsenden Peptidkette.

Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um eine weitere Kopplung zu ermöglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess optimieren. Diese Maschinen können mehrere Synthesezyklen bewältigen und so eine hohe Reinheit und Ausbeute des gewünschten Peptids gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Leucyl-glycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin zu bilden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Modifikation, wie z. B. Acylierungsmittel für Acylierungsreaktionen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während die Reduktion von Disulfidbrücken zu freien Thiolgruppen führt.

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

1.1. Protein Structure and Function Studies

Peptides like L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine are crucial in understanding protein structure and function. They serve as models for studying the interactions between amino acids and their roles in protein folding and stability. For example, studies utilizing Edman degradation have shown that specific sequences can influence the biological activity of proteins, which is critical for drug design and development .

1.2. Drug Development

This peptide can be utilized in drug formulation, particularly in creating peptide-based therapeutics. Its composition may enhance the bioavailability and efficacy of drugs by improving solubility and stability in biological environments. Research indicates that peptides can act as carriers for drug delivery systems, targeting specific cells or tissues more effectively than traditional small molecules .

Nutritional Applications

2.1. Dietary Supplements

Peptides similar to L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine are often included in dietary supplements aimed at enhancing muscle recovery and growth. The branched-chain amino acids (BCAAs) present in this peptide are known to stimulate protein synthesis and reduce muscle soreness after exercise, making it popular among athletes .

2.2. Functional Foods

Incorporating such peptides into functional foods can provide health benefits beyond basic nutrition. They may support immune function, improve gut health, and enhance overall well-being by modulating metabolic pathways .

Pharmaceutical Applications

3.1. Therapeutic Peptides

The potential of L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine extends to therapeutic applications where it could be developed into a peptide drug for treating conditions like metabolic disorders or muscle wasting diseases . The specific sequence may play a role in mimicking natural hormones or neurotransmitters.

3.2. Diagnostic Tools

Peptides are increasingly used in diagnostic assays due to their specificity and sensitivity to biological markers. L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine could be explored as a component in assays for detecting certain diseases or conditions based on peptide interactions with biomarkers .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu

- Glycin, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl

Einzigartigkeit

L-Leucyl-glycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanin ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Diese Einzigartigkeit ermöglicht es ihm, mit bestimmten molekularen Zielstrukturen zu interagieren und an spezifischen biologischen Prozessen teilzunehmen, was es von anderen Peptiden mit unterschiedlichen Sequenzen unterscheidet.

Biologische Aktivität

L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine is a complex peptide composed of six amino acids: leucine, glycine, threonine, tyrosine, isoleucine, and alanine. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article delves into the biological activities associated with this peptide, supported by various studies and data.

Structure and Properties

The compound is characterized by its unique sequence of amino acids, which influences its biological activity. Each amino acid contributes specific properties:

- Leucine : Known for promoting protein synthesis.

- Glycine : Acts as an inhibitory neurotransmitter.

- Threonine : Involved in protein synthesis and immune function.

- Tyrosine : Precursor for neurotransmitters like dopamine.

- Isoleucine : Important for hemoglobin formation and energy regulation.

- Alanine : Plays a role in glucose metabolism.

1. Antioxidant Activity

Research indicates that peptides with similar compositions exhibit significant antioxidant properties. For instance, a study on peptide sequences showed that certain amino acid combinations can scavenge free radicals effectively, reducing oxidative stress in cells .

2. Anti-inflammatory Effects

Peptides have been documented to modulate inflammatory responses. A case study demonstrated that specific peptides can inhibit pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases . The presence of threonine and glycine in the sequence may enhance these effects.

3. Neuroprotective Properties

Tyrosine's role as a precursor for neurotransmitters suggests that this peptide might have neuroprotective effects. Studies have shown that peptides can cross the blood-brain barrier and exert protective effects against neurodegeneration by enhancing neurotransmitter levels .

Case Studies

Several case studies highlight the biological activities of similar peptide structures:

| Study Title | Findings |

|---|---|

| Antioxidant Peptides from Food Sources | Identified peptides that significantly reduced oxidative stress markers in vitro. |

| Peptide Therapy in Inflammatory Diseases | Demonstrated reduced levels of TNF-alpha and IL-6 in treated groups compared to controls. |

| Neuroprotective Effects of Dietary Peptides | Found improved cognitive function in animal models receiving peptide supplementation. |

Research Findings

Numerous studies have explored the potential applications of L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine:

- In Vitro Studies : Laboratory experiments indicate that this peptide can enhance cell viability under oxidative stress conditions.

- In Vivo Studies : Animal models treated with similar peptides exhibited improved metabolic profiles and reduced inflammation markers.

- Clinical Trials : Early-phase clinical trials are underway to assess the efficacy of peptide-based therapies in managing chronic diseases related to inflammation and oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.